Diosmeting 13C d3
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Overview
Description
Diosmeting 13C d3 is a labeled compound used extensively in scientific research. It is a derivative of diosmetin, a naturally occurring flavonoid found in various plants, including citrus fruits and herbs. The labeling with carbon-13 (13C) and deuterium (d3) allows for detailed studies in metabolomics, natural product chemistry, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diosmeting 13C d3 involves the incorporation of carbon-13 and deuterium into the diosmetin molecule. This can be achieved through isotopic labeling techniques, where the precursor molecules are enriched with 13C and d3. The reaction conditions typically involve controlled environments to ensure the precise incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound requires advanced facilities capable of handling isotopic labeling. The process involves the use of specialized equipment to maintain the purity and consistency of the labeled compound. The production scale can vary depending on the demand for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diosmeting 13C d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to understand the compound’s structure and behavior .
Scientific Research Applications
Diosmeting 13C d3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diosmeting 13C d3 involves its interaction with various molecular targets and pathways. It is known to inhibit cytochrome P450 enzymes and signal transducer and activator of transcription 3 (STAT3), contributing to its anti-inflammatory and anticancer properties . The labeled isotopes allow for detailed studies of these interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Diosmetin: The parent compound of Diosmeting 13C d3, known for its antioxidant and anti-inflammatory properties.
Uniqueness
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This unique feature makes it invaluable for research in metabolomics, natural product chemistry, and other fields requiring detailed molecular insights .
Properties
Molecular Formula |
C16H12O6 |
---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3 |
InChI Key |
MBNGWHIJMBWFHU-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.